TASK-3 Channel Selectivity: 9-Fold Discrimination Over TASK-1 Achieved with THPP-Based Antagonist PK-THPP
The THPP-derived antagonist PK-THPP demonstrates approximately 9-fold higher potency for TASK-3 potassium channels relative to the closely related TASK-1 channel, a selectivity window not observed with alternative chemotypes [1].
| Evidence Dimension | Potency (IC₅₀) against TASK-3 vs. TASK-1 potassium channels |
|---|---|
| Target Compound Data | IC₅₀ = 35 nM (PK-THPP on TASK-3) [1] |
| Comparator Or Baseline | TASK-1 channel: approximately 9-fold less potent (IC₅₀ estimated ~315 nM) |
| Quantified Difference | Approximately 9-fold selectivity for TASK-3 over TASK-1 |
| Conditions | Electrophysiological recordings; heterologous expression system; referenced in primary article [1] |
Why This Matters
This selectivity ratio is essential for neuroscience and oncology programs targeting TASK-3 channels while avoiding off-target TASK-1 effects, directly influencing procurement decisions for lead optimization.
- [1] Ramirez, D., Bedoya, M., Kiper, A. K., Rinne, S., Morales-Navarro, S., Hernandez-Rodriguez, E. W., Sepulveda, F. V., Decher, N., & Gonzalez, W. (2019). Structure/Activity Analysis of TASK-3 Channel Antagonists Based on a 5,6,7,8 Tetrahydropyrido[4,3-d]pyrimidine. International Journal of Molecular Sciences, 20(9), 2252. https://doi.org/10.3390/ijms20092252 View Source
